molecular formula C16H17N5O B2630815 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline CAS No. 2418726-99-3

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline

Katalognummer: B2630815
CAS-Nummer: 2418726-99-3
Molekulargewicht: 295.346
InChI-Schlüssel: HJIIWZSZFTZFBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline, also known as CEP-701, is a small molecule inhibitor that targets tyrosine kinase receptors. It was first synthesized in 2000 by scientists at Cephalon, Inc. and has since been studied for its potential use in cancer treatment.

Wirkmechanismus

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline targets multiple tyrosine kinase receptors, including FLT3, KIT, and TrkA. By inhibiting these receptors, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients), and suppress the activity of cancer stem cells. These effects contribute to the anti-cancer activity of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline is its specificity for tyrosine kinase receptors, which reduces the risk of off-target effects. However, like many small molecule inhibitors, this compound can have limited bioavailability and may require high doses to achieve therapeutic effects. Additionally, the efficacy of this compound may vary depending on the type of cancer being treated.

Zukünftige Richtungen

1. Combination therapy: 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline has shown potential for use in combination with other cancer treatments. Future research could explore the optimal dosing and timing of combination therapy with this compound and other anti-cancer agents.
2. Biomarker identification: Identifying biomarkers that predict response to this compound could help personalize treatment for cancer patients and improve outcomes.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans. These trials could also explore the potential use of this compound in different types of cancer.
4. Target validation: Future research could focus on validating the targets of this compound and identifying additional targets that could be targeted by similar small molecule inhibitors.
5. Development of analogs: Developing analogs of this compound with improved pharmacological properties could lead to more effective cancer treatments.

Synthesemethoden

The synthesis of 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline involves multiple steps, including the reaction of 2-chloroquinazoline with 2-aminomethyl-1-methylpyrazole and epichlorohydrin to form the aziridine intermediate. The aziridine intermediate is then reacted with sodium methoxide and 2-methoxy-5-nitrobenzyl bromide to form the final product.

Wissenschaftliche Forschungsanwendungen

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of multiple cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. In preclinical studies, this compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-20-7-12(5-19-20)8-21-9-14(21)10-22-15-3-2-13-6-17-11-18-16(13)4-15/h2-7,11,14H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIIWZSZFTZFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=CC4=NC=NC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.